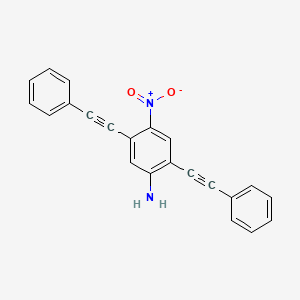
4-Nitro-2,5-bis(phenylethynyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2,5-bis(phenylethynyl)aniline is an organic compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of nitro and aniline groups, along with phenylethynyl substituents, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2,5-bis(phenylethynyl)aniline typically involves a multi-step process. One common method includes the following steps:
Starting Material: 2,5-dibromo-4-nitroaniline.
Catalysts: Palladium(II) chloride (PdCl₂) and triphenylphosphine (PPh₃).
Reagents: Copper(I) iodide (CuI) and phenylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere (argon) in a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-2,5-bis(phenylethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenylethynyl groups can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and catalysts like palladium are used.
Major Products
Reduction: The major product is 4-amino-2,5-bis(phenylethynyl)aniline.
Substitution: Products vary depending on the substituents introduced during the reaction.
Applications De Recherche Scientifique
4-Nitro-2,5-bis(phenylethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 4-Nitro-2,5-bis(phenylethynyl)aniline involves its interaction with molecular targets through its nitro and phenylethynyl groups. These interactions can lead to various effects, such as changes in electronic properties and reactivity. The compound’s ability to emit terahertz radiation via optical rectification is a notable feature .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroaniline: Lacks the phenylethynyl groups, resulting in different reactivity and applications.
2,5-Dibromo-4-nitroaniline: Used as a precursor in the synthesis of 4-Nitro-2,5-bis(phenylethynyl)aniline.
Phenylethynyl derivatives: Compounds with similar phenylethynyl groups but different core structures.
Uniqueness
This compound is unique due to its combination of nitro, aniline, and phenylethynyl groups, which confer distinct electronic and optical properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
362014-37-7 |
|---|---|
Formule moléculaire |
C22H14N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
4-nitro-2,5-bis(2-phenylethynyl)aniline |
InChI |
InChI=1S/C22H14N2O2/c23-21-15-20(14-12-18-9-5-2-6-10-18)22(24(25)26)16-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16H,23H2 |
Clé InChI |
CPKRHIXRPABUEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2[N+](=O)[O-])C#CC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















